molecular formula C5H2BrClN2O2 B1375970 3-Bromo-6-chloropyrazine-2-carboxylic acid CAS No. 1260773-60-1

3-Bromo-6-chloropyrazine-2-carboxylic acid

Cat. No.: B1375970
CAS No.: 1260773-60-1
M. Wt: 237.44 g/mol
InChI Key: AFCNZNOFVBISIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-6-chloropyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C5H2BrClN2O2 . It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. Pyrazines are a class of compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of “this compound” and its derivatives is a topic of ongoing research . The synthesis process often involves the use of bromine and chlorine as halogenating agents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring which is a six-membered aromatic ring with two nitrogen atoms. The ring is substituted at the 3rd position with a bromine atom and at the 6th position with a chlorine atom. A carboxylic acid group is attached at the 2nd position .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 237.44 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 63.1 Ų .

Scientific Research Applications

3-Bromo-6-chloropyrazine-2-carboxylic acid is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other pyrazine derivatives, such as 3-bromo-6-chloropyrazine-2-carboxamide. It has also been used in the synthesis of pyrazole derivatives and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

3-Bromo-6-chloropyrazine-2-carboxylic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is thought to do this by binding to the active site of the enzyme, preventing the formation of prostaglandins. Inhibition of COX-2 has been linked to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
In vitro studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1). In vivo studies have shown that this compound has anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

3-Bromo-6-chloropyrazine-2-carboxylic acid is a versatile compound that has a variety of applications in scientific research. It is relatively easy to synthesize and can be used as a starting material for the synthesis of other pyrazine derivatives. However, the synthesis of this compound is limited by the availability of 3-bromo-6-chloropyridine and 2-carboxylic acid, which can be difficult to obtain in some cases.

Future Directions

The potential applications of 3-Bromo-6-chloropyrazine-2-carboxylic acid are far-reaching. Further research is needed to explore the effects of this compound on other pathways, such as the renin-angiotensin system and the autonomic nervous system. Additionally, further research is needed to explore the effects of this compound on other diseases and conditions, such as cancer and diabetes. Finally, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of inflammation and pain.

Synthesis Methods

3-Bromo-6-chloropyrazine-2-carboxylic acid is most commonly synthesized through the condensation of 3-bromo-6-chloropyridine and 2-carboxylic acid. This reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds according to the following equation:
3-Bromo-6-chloropyridine + 2-Carboxylic acid → this compound
The reaction conditions can be varied to optimize the yield of this compound.

Properties

IUPAC Name

3-bromo-6-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-4-3(5(10)11)9-2(7)1-8-4/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCNZNOFVBISIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855926
Record name 3-Bromo-6-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260773-60-1
Record name 3-Bromo-6-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloropyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.